2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[45]decane, 2-(4-chlorophenyl)- is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzylamine with cyclohexanone under acidic conditions to form the spirocyclic structure. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-Azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This can lead to a decrease in the concentration of certain metabolites or hormones, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.5]decane: Lacks the 4-chlorophenyl group, making it less specific in its interactions.
8-oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spiro ring, leading to different chemical properties and reactivity.
4,4-Pentamethylene-2-pyrrolidinone: A degradation product of gabapentin, with different biological activity.
Uniqueness
2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which enhances its specificity and potential for targeted interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
61589-01-3 |
---|---|
Molecular Formula |
C15H20ClN |
Molecular Weight |
249.78 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H20ClN/c16-13-4-6-14(7-5-13)17-11-10-15(12-17)8-2-1-3-9-15/h4-7H,1-3,8-12H2 |
InChI Key |
PCWKGORUQIWPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCN(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.